molecular formula C7H7ClF3N3O2 B2442110 2-Chloro-N-[1-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethyl]acetamide CAS No. 2411277-84-2

2-Chloro-N-[1-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethyl]acetamide

Cat. No.: B2442110
CAS No.: 2411277-84-2
M. Wt: 257.6
InChI Key: ZMHKWBLURLSLEF-UHFFFAOYSA-N
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Description

2-Chloro-N-[1-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethyl]acetamide is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields. The presence of the trifluoromethyl group and the oxadiazole ring imparts distinct chemical properties, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[1-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethyl]acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloroacetamide with a suitable oxadiazole derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to enhance the yield and purity of the product. The use of advanced purification techniques, such as column chromatography and recrystallization, ensures that the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[1-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethyl]acetamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Bases: Potassium carbonate, sodium hydroxide

    Solvents: Dichloromethane, ethanol

    Catalysts: Palladium catalysts for coupling reactions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while coupling reactions can produce more complex heterocyclic compounds .

Mechanism of Action

The mechanism by which 2-Chloro-N-[1-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethyl]acetamide exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group and oxadiazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-[1-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethyl]acetamide is unique due to the combination of the trifluoromethyl group and the oxadiazole ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials .

Properties

IUPAC Name

2-chloro-N-[1-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClF3N3O2/c1-3(12-4(15)2-8)5-13-6(16-14-5)7(9,10)11/h3H,2H2,1H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMHKWBLURLSLEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NOC(=N1)C(F)(F)F)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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